![molecular formula C10H14O3 B14444834 2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione CAS No. 76946-39-9](/img/structure/B14444834.png)
2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.219 g/mol This compound is characterized by its bicyclic structure, which includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,6-trimethyl-1,3-dioxane-4,8-dione with a suitable reagent to induce cyclization and form the desired bicyclic structure . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is typically optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: Substitution reactions can occur at specific positions on the bicyclic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in various substituted derivatives with different functional groups.
Scientific Research Applications
2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,5,5-Trimethyl-4-oxabicyclo[4.2.0]octane-3,7-dione
- 3,8,8-Trimethylbicyclo[2.2.2]octane-2,6-dione
- 8,8-Dimethylbicyclo[2.2.2]octane-2,6-dione
Uniqueness
2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione stands out due to its specific substitution pattern and the presence of an oxabicyclo ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
76946-39-9 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2,2,6-trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione |
InChI |
InChI=1S/C10H14O3/c1-9(2)8-6(11)4-10(8,3)5-7(12)13-9/h8H,4-5H2,1-3H3 |
InChI Key |
JQAPKMLXUTUMEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(=O)CC2(CC(=O)O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


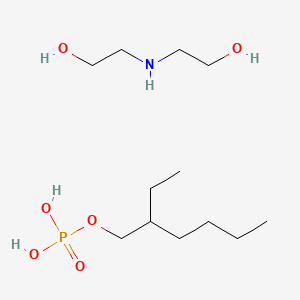

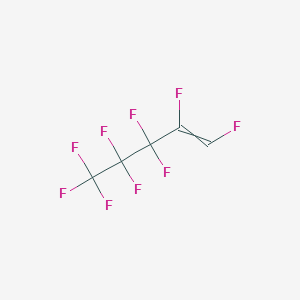
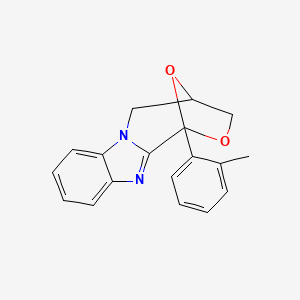

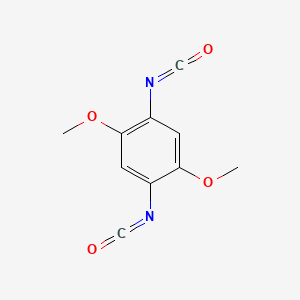


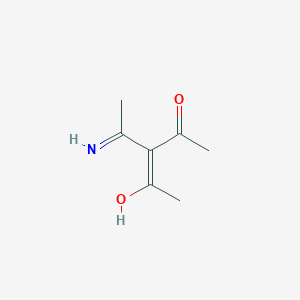
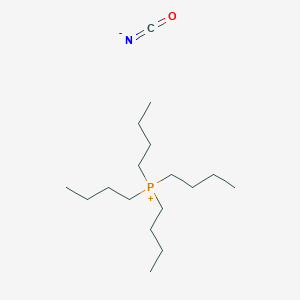
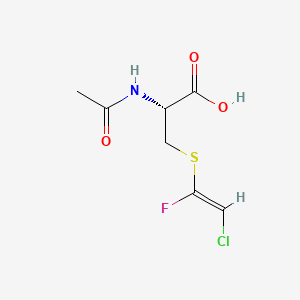

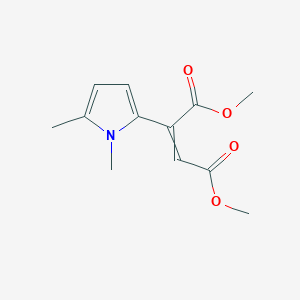
![4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol]](/img/structure/B14444841.png)
